molecular formula C7H7ClN2O2 B1297790 Ethyl 5-chloropyrazine-2-carboxylate CAS No. 54013-04-6

Ethyl 5-chloropyrazine-2-carboxylate

Cat. No. B1297790
CAS RN: 54013-04-6
M. Wt: 186.59 g/mol
InChI Key: CFKGDFQQELWOHA-UHFFFAOYSA-N
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Description

Ethyl 5-chloropyrazine-2-carboxylate is a chemical compound that is part of a broader class of pyrazine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in pharmaceuticals and agrochemicals. The papers provided discuss various pyrazine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazine derivatives is a key area of research due to their relevance in drug development. For instance, the synthesis of ring analogues and derivatives of ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate, a potent antimitotic agent with anticancer activity, has been explored to understand the contribution of structural features to biological activity . Additionally, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates have been synthesized through a four-component reaction, showcasing a method to obtain these compounds in moderate to high yields . These studies highlight the ongoing efforts to refine synthetic routes for pyrazine derivatives to enhance their efficacy and yield.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial for their biological activity. For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds and π-π stacking interactions that stabilize the structure . Similarly, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was characterized, showing that intermolecular hydrogen bonds form a one-dimensional chain . These findings are important for understanding how molecular interactions can influence the properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of pyrazine derivatives with various reagents leads to the formation of different products, which is significant for their application in synthesis. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to give mixtures of regioisomeric pyrazoles, with conditions found for selective formation of specific isomers . This demonstrates the versatility of pyrazine derivatives in chemical reactions and their potential for generating diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate included spectroscopic and single-crystal X-ray structural analysis, as well as density functional theory calculations to understand its electronic structure-property relationship . These analyses provide insights into the stability, reactivity, and potential applications of these compounds.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

  • Synthesis Techniques: Ethyl 5-chloropyrazine-2-carboxylate serves as a precursor in synthesizing complex molecules. For instance, it has been used to synthesize ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a reaction involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. The product was characterized by 1H NMR, mass spectral analysis, and single crystal X-ray diffraction studies, revealing its triclinic crystal system and structural stability supported by CH...O intramolecular hydrogen bonds and π-π interactions (Achutha et al., 2017).

Novel Compound Synthesis under Specific Conditions

  • Ultrasound Irradiation: Another study demonstrated the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from cyclocondensation reactions under ultrasound irradiation, showcasing high regioselectivity and yields. This method significantly reduced reaction times, highlighting the efficiency of ultrasound in chemical synthesis (Machado et al., 2011).

Application in Fluorescent Molecules and Agricultural Chemicals

  • Fluorescent Molecules and Agrochemicals: Research on ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate revealed its utility in synthesizing trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds exhibit notable properties such as strong fluorescence, making them potential candidates for fluorescent molecule applications. Additionally, some derivatives showed activity as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, indicating potential agricultural applications (Wu et al., 2006).

Structural and Theoretical Investigations

  • Molecular and Structural Analysis: Studies focusing on the biologically important derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, derived from a similar compound, employed experimental and theoretical analyses, including FT-IR, NMR spectroscopy, and X-ray diffraction. These comprehensive studies help understand the compound's molecular structure, stability, and potential interactions in biological systems (Viveka et al., 2016).

Microwave-Assisted Synthesis

  • Efficient Synthesis Methods: The microwave-assisted synthesis of novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole ethyl esters under solvent-free conditions is an example of utilizing modern techniques to enhance reaction efficiency and environmental sustainability. This method provides a high yield of products, showcasing an advancement in synthetic organic chemistry (Martins et al., 2006).

Safety And Hazards

The compound is associated with certain hazard statements: H315-H319-H335 . These imply that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements associated with the compound include P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 5-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKGDFQQELWOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332763
Record name ethyl 5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloropyrazine-2-carboxylate

CAS RN

54013-04-6
Record name ethyl 5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-chloropyrazine-2-carboxylate
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